N-(2-methoxyethyl)-7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N~3~-(2-METHOXYETHYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinolinecarboxamide family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-METHOXYETHYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the methoxyethyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-METHOXYETHYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-(2-METHOXYETHYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxamides: Other members of this family with similar structures and properties.
Methoxyethyl derivatives: Compounds with the methoxyethyl group that exhibit similar reactivity.
Dimethylphenyl derivatives: Molecules containing the dimethylphenyl group with comparable chemical behavior.
Uniqueness
N~3~-(2-METHOXYETHYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C22H26N2O4/c1-14-5-7-15(8-6-14)24-18-12-22(2,3)13-19(25)16(18)11-17(21(24)27)20(26)23-9-10-28-4/h5-8,11H,9-10,12-13H2,1-4H3,(H,23,26) |
InChI Key |
HGYLTAHAIKUKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NCCOC)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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